4-bromo-6-tert-butylpyridine-3-carbonitrile
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Overview
Description
4-bromo-6-tert-butylpyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 6-position, and a nitrile group at the 3-position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-tert-butylpyridine-3-carbonitrile typically involves the bromination of 6-tert-butylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-tert-butylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form corresponding alcohols or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 4-substituted-6-tert-butylpyridine-3-carbonitrile derivatives.
Reduction: Formation of 4-bromo-6-tert-butylpyridine-3-amine.
Oxidation: Formation of 4-bromo-6-tert-butylpyridine-3-carboxylic acid.
Scientific Research Applications
4-bromo-6-tert-butylpyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-6-tert-butylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various binding interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-tert-butylpyridine-3-carbonitrile
- 4-chloro-6-tert-butylpyridine-3-carbonitrile
- 4-bromo-6-methylpyridine-3-carbonitrile
Uniqueness
4-bromo-6-tert-butylpyridine-3-carbonitrile is unique due to the specific positioning of the bromine, tert-butyl, and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, which can be advantageous in certain contexts .
Properties
CAS No. |
2742652-75-9 |
---|---|
Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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